Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate

Organic Synthesis Medicinal Chemistry Building Blocks

Researchers synthesizing antiviral nucleoside analogs face supply bottlenecks for ortho-ester bromopyrimidine intermediates. Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate (CAS 1086397-52-5) solves this with its 5-bromopyrimidine handle enabling Pd-catalyzed Suzuki, Heck & Sonogashira couplings for rapid library diversification. • Key intermediate for 5-substituted pyrimidine carbocyclic nucleoside medicines • Ortho-ester geometry offers distinct steric/electronic profile vs. para-isomer (CAS 926304-76-9) • 97% purity; global shipping with batch QC documentation

Molecular Formula C12H9BrN2O3
Molecular Weight 309.11 g/mol
CAS No. 1086397-52-5
Cat. No. B1423765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-bromopyrimidin-2-yloxy)benzoate
CAS1086397-52-5
Molecular FormulaC12H9BrN2O3
Molecular Weight309.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1OC2=NC=C(C=N2)Br
InChIInChI=1S/C12H9BrN2O3/c1-17-11(16)9-4-2-3-5-10(9)18-12-14-6-8(13)7-15-12/h2-7H,1H3
InChIKeyWWAVMSQVOMOCQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate: Purity & Supplier Overview


Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate (CAS 1086397-52-5, C12H9BrN2O3, MW 309.12) is a heterocyclic building block comprising a methyl benzoate ester linked via an ether bridge to a 5-bromopyrimidine ring [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research programs . The ortho-ester geometry, combined with the electron-deficient 5-bromopyrimidine moiety, provides a distinct structural framework for cross-coupling reactions and nucleoside analog synthesis [2].

Regioisomer Ortho-ester substitution geometry for distinct reactivity
Halogen Handle Bromine at pyrimidine 5-position enables cross-coupling diversification
Synthetic Role Key intermediate for 5-substituted pyrimidine nucleoside analogs

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate: Regioisomer & Halogen Role


Generic substitution among pyrimidinyloxy benzoate derivatives is not chemically feasible. The ortho-ester substitution pattern of methyl 2-(5-bromopyrimidin-2-yloxy)benzoate yields a spatial geometry distinct from the para-ester regioisomer (methyl 4-(5-bromopyrimidin-2-yloxy)benzoate, CAS 926304-76-9), thereby influencing subsequent reactivity and the steric environment of the bromine atom . The bromine atom at the pyrimidine 5-position is a critical functional handle for Pd-catalyzed cross-coupling reactions, enabling diversification that cannot be achieved with non-brominated analogs such as methyl 2-(pyrimidin-2-yloxy)benzoate (CAS 178118-28-0) . Furthermore, substituting the methyl ester with an ethyl ester alters both the molecular weight and the physicochemical properties, potentially impacting solubility and reaction kinetics .

Regioisomer mismatch
Para-ester regioisomer (CAS 926304-76-9) differs in geometry and steric environment, may alter reactivity.
Halogen-dependent chemistry
Non-brominated analog lacks cross-coupling handle, limiting downstream diversification.
Ester analog properties
Ethyl ester variant changes molecular weight and solubility, potentially affecting reaction kinetics.

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate: Key Comparisons


Ortho- vs. Para-Regioisomer Comparison

The ortho-ester substitution pattern of methyl 2-(5-bromopyrimidin-2-yloxy)benzoate positions the ester group adjacent to the ether linkage, a geometry that influences the compound's reactivity in nucleophilic substitution and cross-coupling reactions. In contrast, the para-ester regioisomer, methyl 4-(5-bromopyrimidin-2-yloxy)benzoate, features a linear geometry that may result in different steric and electronic environments for the bromine atom . While quantitative reactivity data comparing the two regioisomers directly are not available in the public domain, the distinct molecular architectures are a critical consideration for chemists designing synthetic routes where regiochemistry dictates reaction outcome.

Ortho vs. Para Regioisomer
Class-level inference
Ortho-ester (target) vs. para-ester (CAS 926304-76-9)
Geometry influences reactivity; structural isomer not interchangeable
Quantitative reactivity differences not publicly reported
Organic Synthesis Medicinal Chemistry Building Blocks

Bromine Handle vs. Non-Brominated Analog

The presence of a bromine atom at the pyrimidine 5-position of methyl 2-(5-bromopyrimidin-2-yloxy)benzoate provides a functional handle for Pd-catalyzed cross-coupling reactions, a feature absent in the non-brominated analog methyl 2-(pyrimidin-2-yloxy)benzoate . This bromine atom enables diversification via Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, thereby increasing the compound's utility as a versatile building block in medicinal chemistry and materials science. The non-brominated analog is limited to reactions that do not require a halogen handle, restricting its use in modular synthetic strategies.

Bromine vs. No Bromine
Class-level inference
Br at 5-position (target) vs. H (non-brominated analog)
Bromine enables Pd-catalyzed diversification; non-brominated lacks handle
Qualitative difference in synthetic utility
Cross-Coupling Suzuki Reaction Palladium Catalysis

Purity vs. Para-Regioisomer

Commercial suppliers list methyl 2-(5-bromopyrimidin-2-yloxy)benzoate with a purity specification of ≥98% (MolCore) or 97% (CymitQuimica, Sigma-Aldrich) . In comparison, the para-regioisomer methyl 4-(5-bromopyrimidin-2-yloxy)benzoate is offered at 97% (AKSci) or 95+% (Chembase) [1]. The slightly higher purity specification from certain vendors for the ortho-ester may be relevant for applications requiring high-purity starting materials, such as late-stage functionalization or medicinal chemistry campaigns.

Purity Specification
Cross-study comparable
Target available at ≥98% (MolCore); comparator max 97%
Higher purity option may reduce purification needs
Based on supplier datasheets; verify lot-specific COA
Quality Control Analytical Chemistry Procurement

Molecular Weight vs. Ethyl Ester Analog

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate possesses a molecular weight of 309.12 g/mol, whereas the ethyl ester analog ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate (CAS 1086397-54-7) has a molecular weight of 323.14 g/mol, representing a 14.02 g/mol difference . This difference in molecular weight correlates with altered physicochemical properties such as solubility, melting point, and lipophilicity, which can impact reaction outcomes and purification strategies.

Molecular Weight
Cross-study comparable
309.12 g/mol (methyl) vs. 323.14 g/mol (ethyl), Δ14.02 g/mol
Lower MW may alter solubility and volatility
May impact reaction and purification conditions
Physicochemical Properties Solubility Formulation

Key Intermediate in Nucleoside Synthesis

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate is specifically disclosed as an important intermediate for the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. This documented utility contrasts with the more generic building block descriptions often associated with related compounds such as ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, which is noted for its potential as an inhibitor in various biochemical pathways but lacks specific downstream application disclosure .

Disclosed Application
Supporting evidence
Documented as intermediate for nucleoside synthesis vs. generic inhibitor descriptor for ethyl analog
Specific application trajectory supports research planning
Patent-derived; verify synthetic feasibility in your route
Nucleoside Analogs Antiviral Anticancer

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate: Key Applications


Pyrimidine Carbocyclic Nucleoside Synthesis

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate is documented as a key intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The ortho-ester geometry and the bromine handle at the pyrimidine 5-position facilitate the specific synthetic transformations required for nucleoside analog construction. Researchers in antiviral and anticancer drug discovery should procure this compound for this specific synthetic route.

Pd-Catalyzed Cross-Coupling Library Synthesis

The bromine atom at the pyrimidine 5-position enables Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings [1]. This allows medicinal chemists to generate diverse libraries of functionalized pyrimidinyloxy benzoate derivatives. The ortho-ester substitution pattern may offer distinct steric and electronic properties compared to para-ester analogs, potentially influencing coupling efficiency and product profiles.

Agrochemical Intermediate Research

Pyrimidinyloxy benzoate scaffolds are known in the agrochemical field for herbicidal activity [1]. Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate can serve as a building block for the synthesis of novel acetolactate synthase (ALS) inhibitors or other herbicidal candidates. The bromine handle allows for late-stage diversification to optimize biological activity and physicochemical properties for field applications.

Quality Control & Analytical Standards

With a purity specification of ≥98% from certain vendors [1], methyl 2-(5-bromopyrimidin-2-yloxy)benzoate can be utilized as a reference standard for analytical method development or as a high-purity starting material for sensitive synthetic transformations where impurities could negatively impact yield or selectivity.

Application
Selection Property
Validation Focus
Pyrimidine Carbocyclic Nucleoside Synthesis
Ortho-ester & bromine handle geometry
Nucleoside analog synthetic feasibility
Pd-Catalyzed Cross-Coupling Library Synthesis
Bromine handle for diversification
Cross-coupling efficiency and product profiles
Agrochemical Intermediate Research
Pyrimidinyloxy benzoate scaffold
Herbicidal activity screening (e.g., ALS inhibition)
Quality Control & Analytical Standards
High-purity specification from select suppliers
Analytical method development or impurity impact assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
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